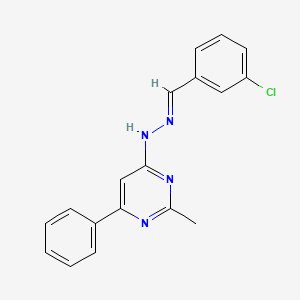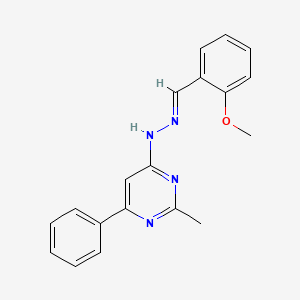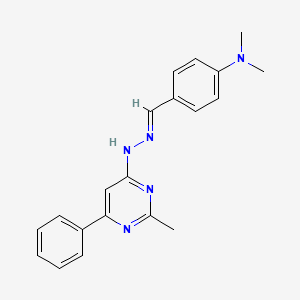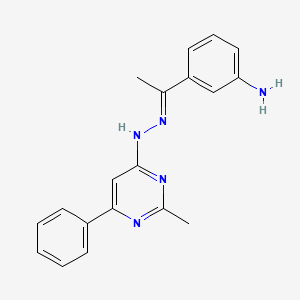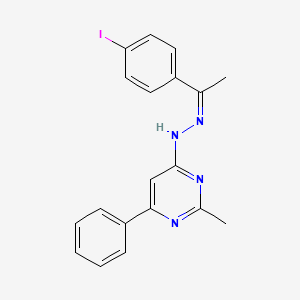
1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
Übersicht
Beschreibung
1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as IPEH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. IPEH belongs to the class of hydrazone derivatives, which have been found to possess various biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone inhibits the activity of various enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone inhibits the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. In addition, 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its relatively simple synthesis method. 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone can be synthesized using readily available starting materials and standard laboratory equipment. In addition, 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have potent anticancer activity in vitro, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of using 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to administer 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone to cells in culture. In addition, the mechanism of action of 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, which could lead to the development of more specific and effective therapeutic agents. In addition, the anticancer activity of 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone could be further evaluated in vivo using animal models. Finally, the potential of 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone to be used in combination with other anticancer agents could be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 1-(4-iodophenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone exerts its anticancer effect by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-iodophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN4/c1-13(15-8-10-17(20)11-9-15)23-24-19-12-18(21-14(2)22-19)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,22,24)/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPXYYSVMUOSB-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN=C(C)C2=CC=C(C=C2)I)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N/N=C(/C)\C2=CC=C(C=C2)I)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(2Z)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}-2-methyl-6-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




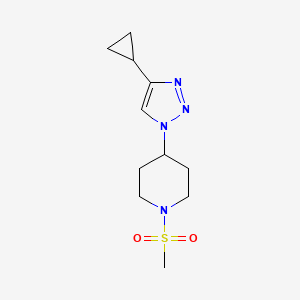
![4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3842917.png)

![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3842926.png)
![2-amino-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842936.png)

![3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842946.png)
![3-chloro-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842969.png)
